molecular formula C8H7ClN4S B13176611 4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine

Katalognummer: B13176611
Molekulargewicht: 226.69 g/mol
InChI-Schlüssel: BYDBDSIXDZPAJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a thiophene ring and a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring, known for its aromatic properties, and the triazine ring, known for its stability and reactivity, makes this compound a valuable subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) at elevated temperatures (60-80°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under an inert atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of dihydrotriazines from the triazine ring.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-viral activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, enzymes that play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its antimicrobial properties by disrupting essential metal-dependent processes in microorganisms.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-(5-methylthiophen-2-YL)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:

    4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different substitution pattern on the thiophene ring.

    4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine: Similar structure but with a different position of the methyl group on the thiophene ring.

    4-Chloro-6-(5-ethylthiophen-2-YL)-1,3,5-triazin-2-amine: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H7ClN4S

Molekulargewicht

226.69 g/mol

IUPAC-Name

4-chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-4-2-3-5(14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI-Schlüssel

BYDBDSIXDZPAJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2=NC(=NC(=N2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.